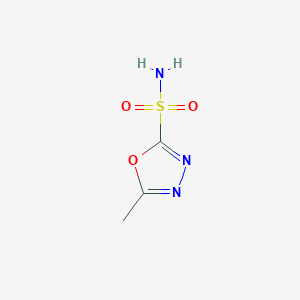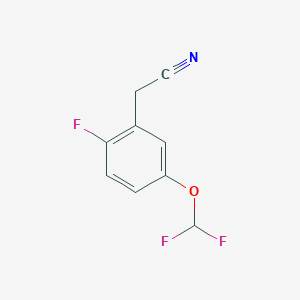![molecular formula C17H25B2N3O4S B13122436 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a thiadiazolo-pyridine core. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Thiadiazolo-Pyridine Core: The core structure is synthesized through a series of condensation reactions involving pyridine derivatives and thiadiazole precursors.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiadiazolo-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Modified thiadiazolo-pyridine derivatives.
Substitution: Various substituted thiadiazolo-pyridine compounds.
Scientific Research Applications
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemistry: Utilized in cross-coupling reactions to form complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its electronic properties. The compound acts as an electron donor or acceptor, depending on the context of its application. In organic electronics, it facilitates charge transport and enhances the efficiency of electronic devices. The boronic ester groups play a crucial role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar structure but with a benzothiadiazole core instead of a thiadiazolo-pyridine core.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a single boronic ester group attached to a pyridine ring.
Uniqueness
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its dual boronic ester groups and the thiadiazolo-pyridine core. This combination imparts distinct electronic properties, making it highly valuable in the field of organic electronics and materials science.
Properties
Molecular Formula |
C17H25B2N3O4S |
|---|---|
Molecular Weight |
389.1 g/mol |
IUPAC Name |
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C17H25B2N3O4S/c1-14(2)15(3,4)24-18(23-14)10-9-20-13(12-11(10)21-27-22-12)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |
InChI Key |
HWSRNCFFUIMFAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


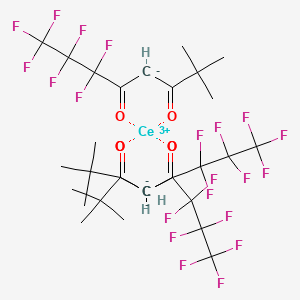
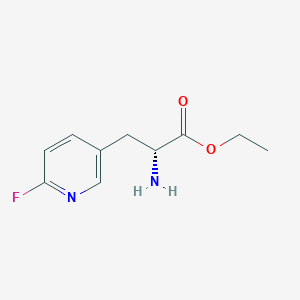
![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
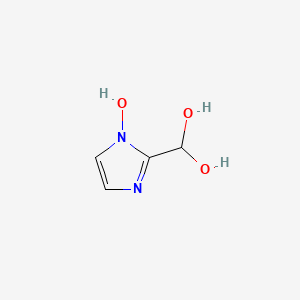
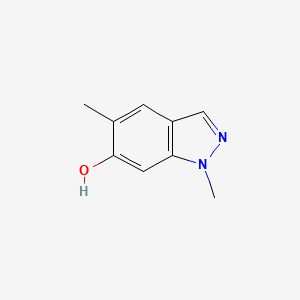
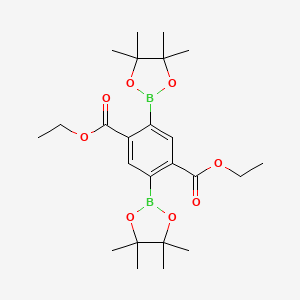
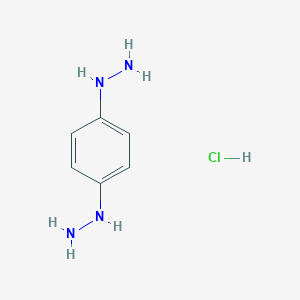

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
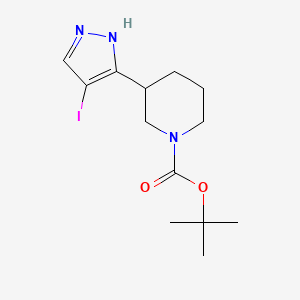
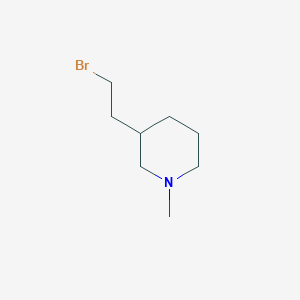
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
